molecular formula C9H8Br2O3 B2571595 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde CAS No. 2973-74-2

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde

Cat. No.: B2571595
CAS No.: 2973-74-2
M. Wt: 323.968
InChI Key: FZAJTHKPEQTMRV-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H8Br2O3 This compound is characterized by the presence of two bromine atoms, an ethoxy group, a hydroxy group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde can be synthesized through a multi-step process involving bromination, ethoxylation, and formylation reactions. The starting material is typically a substituted phenol, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The ethoxy group is introduced through an ethoxylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate. Finally, the aldehyde group is introduced through a formylation reaction using a formylating agent such as dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and ethoxylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and aldehyde group are key functional groups that contribute to its reactivity. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethoxy and hydroxy groups enhance its solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

2,3-Dibromo-5-ethoxy-4-hydroxybenzaldehyde can be compared with other similar compounds such as:

Properties

IUPAC Name

2,3-dibromo-5-ethoxy-4-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-2-14-6-3-5(4-12)7(10)8(11)9(6)13/h3-4,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAJTHKPEQTMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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